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Compound of Interest

Compound Name:
(4-Bromo-2-

methylphenyl)methanol

CAS No.: 17100-58-2

Cat. No.: B173752 Get Quote

(4-Bromo-2-methylphenyl)methanol, also known as 4-Bromo-2-methylbenzyl alcohol, is a

substituted aromatic alcohol that serves as a crucial intermediate in various fields of chemical

synthesis. Its structure, featuring a brominated phenyl ring with ortho-methyl and benzylic

alcohol functionalities, provides a unique combination of reactive sites. This makes it a valuable

precursor in the development of active pharmaceutical ingredients (APIs), advanced materials,

and specialty chemicals.[1] The strategic placement of the bromine atom allows for its

participation in a wide array of cross-coupling reactions, while the hydroxyl and methyl groups

can be manipulated or can influence the electronic properties and steric environment of the

molecule. This guide offers a comprehensive overview of its theoretical properties, synthesis,

reactivity, and safety considerations, tailored for researchers and professionals in drug

development and chemical sciences.

Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is paramount for its

effective application in research and development. This section details the key physical,

chemical, and spectroscopic characteristics of (4-Bromo-2-methylphenyl)methanol.

Core Chemical and Physical Properties
The inherent properties of (4-Bromo-2-methylphenyl)methanol dictate its behavior in different

solvent systems, its thermal stability, and its general handling requirements. These computed

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b173752?utm_src=pdf-interest
https://www.benchchem.com/product/b173752?utm_src=pdf-body
https://www.nbinno.com/other-organic-chemicals/understanding-4-bromo-3-methylphenyl-methanol-properties-applications-and-synthesis-xs
https://www.benchchem.com/product/b173752?utm_src=pdf-body
https://www.benchchem.com/product/b173752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and experimentally-derived values are summarized below.

Property Value Source

IUPAC Name
(4-bromo-2-

methylphenyl)methanol
PubChem[2]

Synonyms

4-Bromo-2-methylbenzyl

alcohol, 5-Bromo-2-

(hydroxymethyl)toluene

PubChem[2]

CAS Number 17100-58-2 PubChem[2]

Molecular Formula C₈H₉BrO PubChem[2]

Molecular Weight 201.06 g/mol PubChem[2]

Appearance White solid ChemicalBook[3]

Monoisotopic Mass 199.98368 Da PubChem[2]

XLogP3 (Predicted) 2.1 PubChem[2]

Storage
Sealed in dry, room

temperature
BLD Pharm[4]

Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment. The

expected spectral characteristics for (4-Bromo-2-methylphenyl)methanol are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen

environments. Key expected signals include: a singlet for the methyl protons (CH₃) around δ

2.2-2.4 ppm, a singlet for the benzylic methylene protons (CH₂OH) near δ 4.5-4.7 ppm, a

singlet for the alcohol proton (-OH) which can vary in position, and distinct signals for the

three aromatic protons in the δ 7.0-7.5 ppm region, reflecting their unique electronic

environments due to the bromine and methyl substituents.

¹³C NMR Spectroscopy: The carbon spectrum would show eight distinct signals

corresponding to each carbon atom in the unique electronic environment of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the

region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and aliphatic protons are expected around 2850-

3100 cm⁻¹. The C-O stretching of the primary alcohol should appear in the 1000-1080 cm⁻¹

range. The C-Br stretch typically appears in the fingerprint region, below 600 cm⁻¹. Spectral

data for this compound is available from various sources, including those utilizing Bruker

Tensor 27 FT-IR instruments.[2]

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br

and ⁸¹Br isotopes). The molecular ion peaks ([M]⁺ and [M+2]⁺) would be prominent.

Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and

[M+Na]⁺, have been calculated to aid in mass spectrometric identification.[5]

Part 2: Synthesis and Reactivity
The utility of (4-Bromo-2-methylphenyl)methanol as a building block is rooted in its

accessible synthesis and predictable reactivity.

Synthetic Approach: Reduction of 4-Bromo-2-
methylbenzoic Acid
A common and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methanol is
the reduction of the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This

transformation can be reliably achieved using a borane-tetrahydrofuran (THF) complex.

Causality of Experimental Choice: Borane-THF is selected as the reducing agent due to its

high selectivity for carboxylic acids over other functional groups that might be present. Unlike

stronger reducing agents like lithium aluminum hydride (LAH), borane-THF offers a safer

reaction profile with easier workup procedures. The reaction proceeds via the formation of an

acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylbenzoic acid (1

equivalent) in anhydrous THF (approx. 4 mL per mmol of acid).
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Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions,

which are critical for the stability and reactivity of the borane complex.

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial

exothermic reaction upon addition of the reducing agent.

Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (2

equivalents) to the stirred solution via the dropping funnel over 30-60 minutes.[6]

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually

warm to room temperature and continue stirring for 2-4 hours.[6] Monitor the reaction's

completion using Thin Layer Chromatography (TLC).

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly

adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0°C.[6] This step

neutralizes any remaining borane complex and hydrolyzes the intermediates.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of THF).[6]

Washing & Drying: Combine the organic layers and wash sequentially with water and brine

solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield the crude product.[6]

Purification: The crude (4-Bromo-2-methylphenyl)methanol can be purified by column

chromatography on silica gel or by distillation under reduced pressure to yield the final

product as a white solid.
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Reaction Setup & Initiation

Reaction & Workup

Purification

Dissolve 4-Bromo-2-methylbenzoic Acid in Anhydrous THF

Cool to 0°C

Slowly Add Borane-THF Complex

Warm to RT & Stir for 2-4h

Quench with Na2CO3 Solution

Extract with Ethyl Acetate

Dry Organic Layer (MgSO4)

Concentrate in vacuo

Purify (Chromatography/Distillation)

Final Product: (4-Bromo-2-methylphenyl)methanol

Click to download full resolution via product page

Synthesis workflow for (4-Bromo-2-methylphenyl)methanol.
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Key Reactions and Synthetic Utility
The true value of (4-Bromo-2-methylphenyl)methanol lies in its potential for subsequent

chemical transformations, making it a versatile intermediate.

Oxidation: The primary alcohol group can be selectively oxidized to the corresponding

aldehyde (4-bromo-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium

chlorochromate (PCC) or to the carboxylic acid (4-bromo-2-methylbenzoic acid) using

stronger oxidants like potassium permanganate (KMnO₄).

Cross-Coupling Reactions: The bromine atom is the key to its utility in forming carbon-carbon

and carbon-heteroatom bonds. It readily participates in reactions such as:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to

form biaryl compounds.

Heck Reaction: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether

synthesis, reacting with an alkyl halide under basic conditions.

These reactions highlight the compound's role as a scaffold for building molecular complexity,

essential in drug discovery and materials science.[1]

Part 3: Applications in Drug Development and
Research
Substituted benzyl alcohols are prevalent structural motifs in medicinal chemistry. (4-Bromo-2-
methylphenyl)methanol, in particular, serves as a precursor for synthesizing compounds with

potential therapeutic activities.

Intermediate for API Synthesis
The compound is a vital building block for creating more complex molecules for active

pharmaceutical ingredients (APIs).[1] Its structure can be found embedded within larger
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molecules designed to interact with specific biological targets. For instance, derivatives of

brominated phenyl compounds are explored in the development of various therapeutic agents.

The development of novel antimicrobial drugs is a crucial area where such heterocyclic

compounds are of great importance.[7]

Scaffold for Inhibitor Development
The phenyl ring provides a rigid scaffold that can be functionalized to present specific

pharmacophores in three-dimensional space. For example, derivatives are used in the

synthesis of enzyme inhibitors. The bromo-substituent can be replaced with other functional

groups via coupling reactions to explore the structure-activity relationship (SAR) of a potential

drug candidate, optimizing its potency and selectivity for a target like a protein kinase or a

receptor.[8]

Potential Transformations Resulting Scaffolds for R&D

(4-Bromo-2-methylphenyl)methanol Key Reactive Sites

Oxidation
(PCC, KMnO4) -OH group 

Pd-Catalyzed Cross-Coupling
(Suzuki, Heck, Buchwald-Hartwig)

 -Br group 

Etherification
(Williamson Synthesis)

 -OH group 

Aldehydes & Carboxylic Acids

Biaryls & Arylamines

Benzyl Ethers

Click to download full resolution via product page

Reactivity and application pathways of the title compound.

Part 4: Safety and Handling
Proper handling of (4-Bromo-2-methylphenyl)methanol is essential to ensure laboratory

safety. The compound is classified with several hazards according to the Globally Harmonized

System (GHS).
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GHS Hazard Identification
H302: Harmful if swallowed (Acute toxicity, oral).[2]

H315: Causes skin irritation (Skin corrosion/irritation).[2]

H319: Causes serious eye irritation (Serious eye damage/eye irritation).[2]

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[2]

Recommended Precautionary Measures
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a

well-ventilated area.[2][9]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P301+P317: If swallowed: Get medical help.[2]

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[9]

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier

before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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